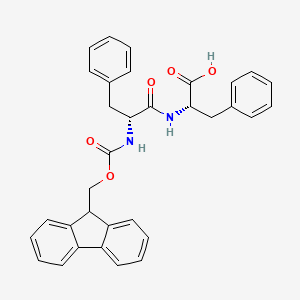
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine is a synthetic compound commonly used in peptide synthesis. It is a derivative of phenylalanine, an essential amino acid, and is often employed as a protecting group in the synthesis of peptides and proteins. The compound’s structure includes a fluorenylmethyloxycarbonyl (Fmoc) group, which is used to protect the amino group of amino acids during peptide synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine typically involves the following steps:
Protection of the Amino Group: The amino group of D-phenylalanine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group. This is achieved by reacting D-phenylalanine with fluorenylmethyloxycarbonyl chloride in the presence of a base such as triethylamine.
Coupling Reaction: The Fmoc-protected D-phenylalanine is then coupled with L-phenylalanine using a coupling reagent such as dicyclohexylcarbodiimide (DCC) or N,N’-diisopropylcarbodiimide (DIC) in the presence of a catalyst like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS).
Deprotection: The Fmoc group is removed using a base such as piperidine, yielding this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis: Large quantities of starting materials and reagents are used to produce the compound in bulk.
Purification: The crude product is purified using techniques such as recrystallization, chromatography, or distillation to obtain the desired compound with high purity.
Quality Control: The final product undergoes rigorous quality control tests to ensure its purity and consistency.
化学反应分析
Types of Reactions
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example:
Oxidation: Oxidized derivatives of the compound.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted derivatives with different functional groups.
科学研究应用
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine has several scientific research applications, including:
Peptide Synthesis: The compound is widely used as a protecting group in the synthesis of peptides and proteins. It helps protect the amino group of amino acids during the coupling reactions, ensuring the correct sequence of amino acids in the final peptide.
Biological Studies: The compound is used in biological studies to investigate the structure and function of peptides and proteins. It helps in the synthesis of peptides that can be used as probes or inhibitors in various biological assays.
Medicinal Chemistry: The compound is used in medicinal chemistry to synthesize peptide-based drugs and therapeutic agents. It helps in the development of new drugs with improved efficacy and reduced side effects.
Industrial Applications: The compound is used in the production of various industrial products, including pharmaceuticals, cosmetics, and food additives.
作用机制
The mechanism of action of (((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine involves its role as a protecting group in peptide synthesis. The fluorenylmethyloxycarbonyl (Fmoc) group protects the amino group of amino acids during the coupling reactions, preventing unwanted side reactions. The Fmoc group can be selectively removed using a base such as piperidine, allowing the amino group to participate in subsequent reactions.
Molecular Targets and Pathways
The compound does not have specific molecular targets or pathways as it is primarily used as a synthetic intermediate in peptide synthesis. the peptides and proteins synthesized using this compound can have various molecular targets and pathways depending on their structure and function.
相似化合物的比较
Similar Compounds
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl-L-phenylalanine: Similar to the compound but with L-phenylalanine instead of D-phenylalanine.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-alanyl-L-phenylalanine: Similar compound with alanine instead of phenylalanine.
(((9H-Fluoren-9-yl)methoxy)carbonyl)-L-phenylalanyl-L-alanine: Similar compound with alanine instead of phenylalanine.
Uniqueness
(((9H-Fluoren-9-yl)methoxy)carbonyl)-D-phenylalanyl-L-phenylalanine is unique due to the presence of both D-phenylalanine and L-phenylalanine in its structure. This combination allows for the synthesis of peptides with specific stereochemistry, which can be important for their biological activity and function. The use of the fluorenylmethyloxycarbonyl (Fmoc) group as a protecting group also provides advantages in terms of selectivity and ease of removal during peptide synthesis.
属性
分子式 |
C33H30N2O5 |
|---|---|
分子量 |
534.6 g/mol |
IUPAC 名称 |
(2S)-2-[[(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C33H30N2O5/c36-31(34-30(32(37)38)20-23-13-5-2-6-14-23)29(19-22-11-3-1-4-12-22)35-33(39)40-21-28-26-17-9-7-15-24(26)25-16-8-10-18-27(25)28/h1-18,28-30H,19-21H2,(H,34,36)(H,35,39)(H,37,38)/t29-,30+/m1/s1 |
InChI 键 |
KZPTXQVSHOISSL-IHLOFXLRSA-N |
手性 SMILES |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
规范 SMILES |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



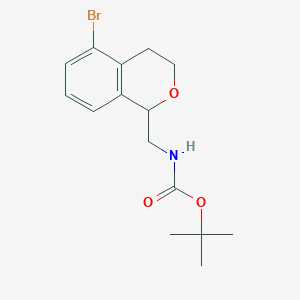
![tert-Butyl 3-bromo-6-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate](/img/structure/B12833116.png)
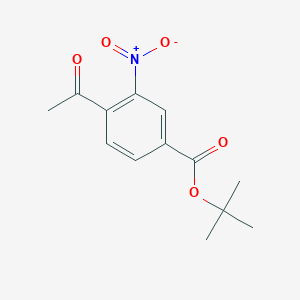
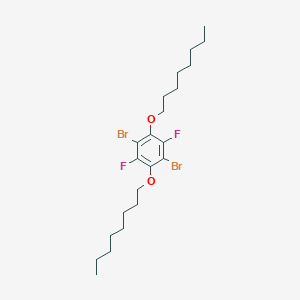
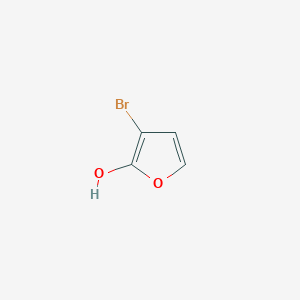
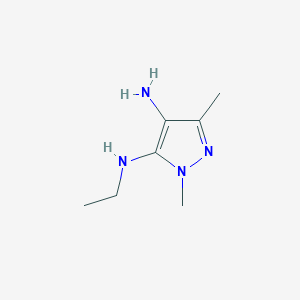
![6-Amino-1H-benzo[d]imidazole-5-carbonitrile](/img/structure/B12833168.png)
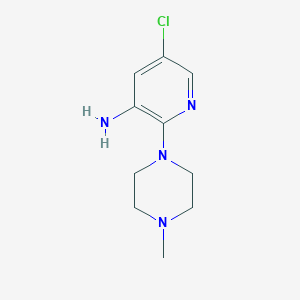
![(3aR,6R,6aR)-6-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[3,4-d][1,3]dioxol-4-one](/img/structure/B12833186.png)


![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B12833198.png)
![6,6-Difluoro-2-azabicyclo[2.2.1]heptan-3-one](/img/structure/B12833202.png)
